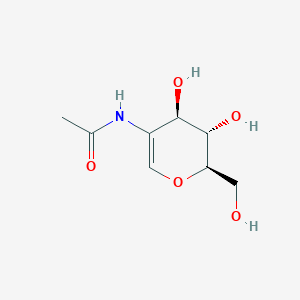

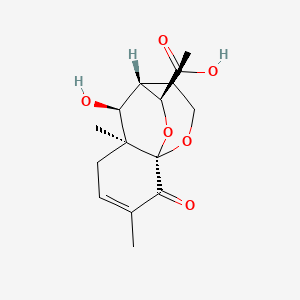

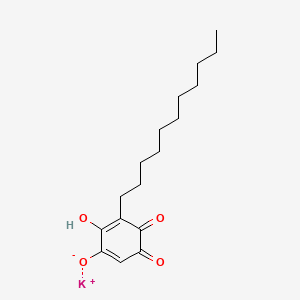

![molecular formula C28H42N5NaO9S2 B1262086 sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 85960-17-4](/img/structure/B1262086.png)

sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Vue d'ensemble

Description

Combination of imipenem and cilastatin that is used in the treatment of bacterial infections; cilastatin inhibits renal dehydropeptidase I to prolong the half-life and increase the tissue penetration of imipenem, enhancing its efficacy as an anti-bacterial agent.

Mécanisme D'action

Imipenem-cilastatin sodium is a combination of two compounds: imipenem, a carbapenem antibiotic, and cilastatin, a renal dehydropeptidase inhibitor .

Target of Action

The primary target of imipenem is the penicillin-binding proteins (PBPs) found in the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibacterial drugs .

Mode of Action

Imipenem acts as an antimicrobial by inhibiting cell wall synthesis in various gram-positive and gram-negative bacteria . This inhibition is achieved by binding to PBPs, which disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Biochemical Pathways

The binding of imipenem to PBPs leads to the loss of cell wall integrity and eventually causes cell wall lysis . This process disrupts the normal biochemical pathways of the bacteria, leading to cell death .

Pharmacokinetics

Imipenem is usually administered with cilastatin. Cilastatin inhibits the renal enzyme dehydropeptidase I, which prevents the metabolism of imipenem in the kidneys . This increases the concentration of imipenem in the urinary tract and enhances its antibacterial activity . The pharmacokinetics of both agents are linear across the therapeutic dose range, and no accumulation of these agents occurs for therapeutic regimens .

Result of Action

The result of imipenem’s action is the rapid death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, imipenem causes the bacteria to become structurally unstable and lyse .

Action Environment

The stability of imipenem-cilastatin sodium can be influenced by environmental factors such as oxygen and water content . For example, the stability of the compound can be improved by controlling the headspace oxygen levels and the free water content . Additionally, the shape and size of imipenem and cilastatin sodium particles can also affect the stability of the compound .

Propriétés

IUPAC Name |

sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5S.C12H17N3O4S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);/q;;+1/p-1/b12-6-;;/t10-,11+;6-,7-,9-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVHCKVFLWYWCN-KJWPAVRRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N5NaO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92309-29-0 (Parent) | |

| Record name | Cilastatin sodium mixture with Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085960174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60873393 | |

| Record name | Imipenem-cilastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85960-17-4 | |

| Record name | Cilastatin sodium mixture with Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085960174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imipenem-cilastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does imipenem exert its antibacterial effect?

A1: Imipenem, like other beta-lactam antibiotics, acts by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for peptidoglycan cross-linking, a critical step in cell wall formation. [] This disruption of the bacterial cell wall leads to cell death. []

Q2: What makes imipenem effective against a broad range of bacteria?

A2: Imipenem exhibits high affinity for a wide variety of PBPs found in both Gram-positive and Gram-negative bacteria, contributing to its broad-spectrum activity. [] Additionally, it is stable against hydrolysis by most beta-lactamases, enzymes produced by some bacteria that confer resistance to other beta-lactam antibiotics. []

Q3: What is the role of cilastatin sodium in the imipenem-cilastatin sodium combination?

A3: Cilastatin sodium itself has no antibacterial activity. [] It specifically inhibits dehydropeptidase-I, an enzyme found on the brush border of renal tubular cells. [, ] This enzyme is responsible for the rapid metabolism of imipenem in the kidneys. [] By inhibiting dehydropeptidase-I, cilastatin sodium prevents imipenem degradation, thereby increasing its concentration in the urine and enhancing its therapeutic efficacy. [, ]

Q4: What is the molecular formula and weight of imipenem-cilastatin sodium?

A4: Imipenem: C12H17N3O4S, Molecular Weight: 300.36 g/mol

Cilastatin: C16H26N2O5S, Molecular Weight: 358.46 g/molQ5: Are there compatibility issues when administering imipenem-cilastatin sodium with other drugs via Y-site administration?

A6: Yes, compatibility issues have been reported. Studies simulating Y-site administration have shown that imipenem-cilastatin sodium is incompatible with several drugs, including amphotericin B deoxycholate, liposomal amphotericin B, digoxin, esomeprazole sodium, furosemide, levofloxacin, and micafungin sodium. [] Incompatibilities were primarily marked by precipitation, a positive Tyndall beam test, and increased turbidity. []

Q6: How does the administration route of imipenem-cilastatin sodium impact its pharmacokinetic profile?

A7: Intravenous administration of imipenem-cilastatin sodium results in rapid attainment of therapeutic drug levels in the bloodstream. [] The sustained-release intramuscular formulation, while offering a longer duration of action, yields lower peak concentrations compared to intravenous administration. []

Q7: What is the clinical significance of the sustained-release intramuscular formulation of imipenem-cilastatin sodium?

A8: This formulation offers a practical advantage for patients who can be treated in an outpatient setting or at home, potentially reducing the need for hospitalization and its associated costs. [] It provides sustained therapeutic drug levels, which is particularly important for beta-lactam antibiotics, as their efficacy is thought to be more dependent on the duration of time drug concentrations remain above the minimum inhibitory concentration (MIC) rather than on achieving high peak levels. []

Q8: What are the most common bacterial species isolated in nosocomial infections, and how effective is imipenem-cilastatin sodium against them?

A9: Gram-negative bacilli, particularly Klebsiella pneumoniae, are predominantly implicated in nosocomial lower respiratory tract infections. [] Studies show that imipenem demonstrates high efficacy against these pathogens. []

Q9: How does the emergence of carbapenem-resistant bacteria impact the clinical use of imipenem-cilastatin sodium?

A10: The increasing prevalence of carbapenem-resistant bacteria, particularly extensively drug-resistant Acinetobacter baumannii and Klebsiella pneumoniae, poses a significant clinical challenge. [] These resistant strains often exhibit limited treatment options, highlighting the need for new therapeutic strategies and emphasizing the importance of antimicrobial stewardship to combat the spread of resistance. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

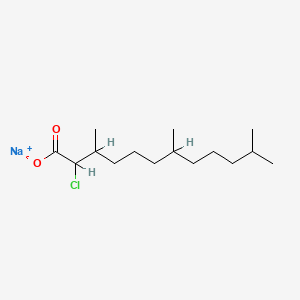

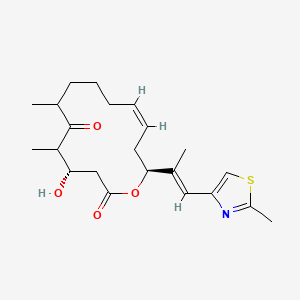

![Sodium;[6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-methylphenyl)pyrimidin-4-yl]-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]sulfonylazanide](/img/structure/B1262007.png)

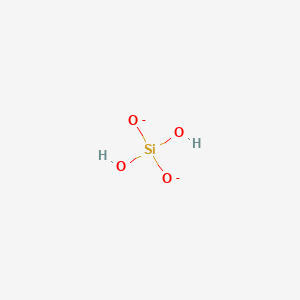

![(1R,2R)-2-[(2R,4E,6Z,8R,9S,11R,13S,15S,16S)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxooxacyclooctadeca-4,6-dien-2-yl]cyclopentanecarboxylic acid](/img/structure/B1262014.png)

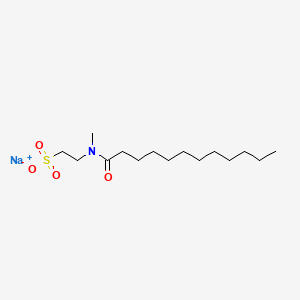

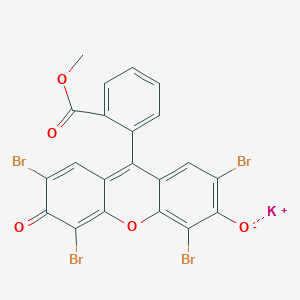

![(2E)-5-Methylhexa-2,4-dienoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262015.png)

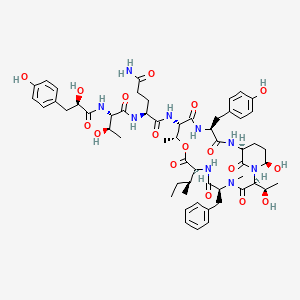

![1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1262017.png)